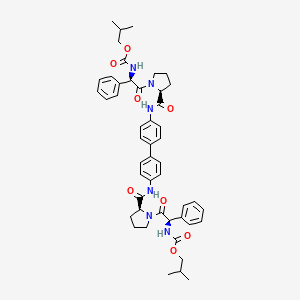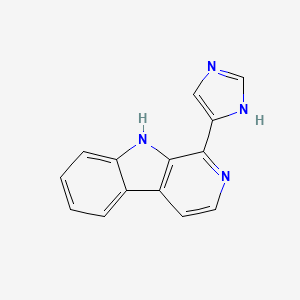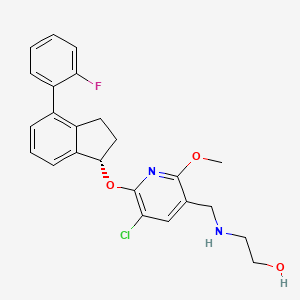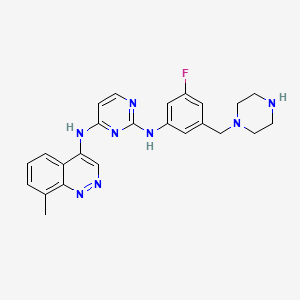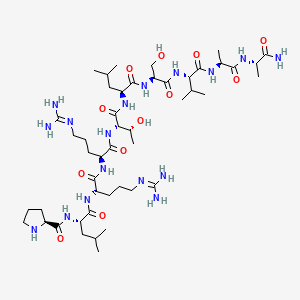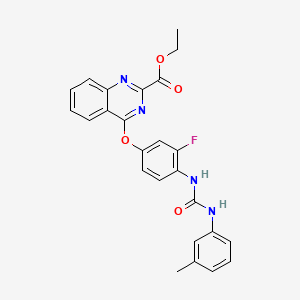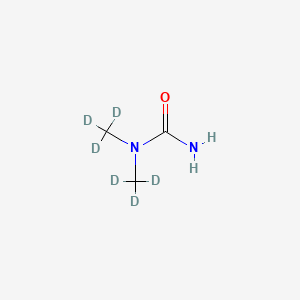
1,1-Dimethylurea-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylurea-d6 is a deuterium-labeled derivative of 1,1-Dimethylurea. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylurea-d6 can be synthesized through the reaction of dimethylamine with deuterated urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process may include steps such as cooling crystallization, centrifugal separation, recrystallization, and vacuum drying to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production costs. The use of advanced equipment and reaction control agents helps in achieving the desired product quality .
Analyse Des Réactions Chimiques
1,1-Dimethylurea-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1-Dimethylurea-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to understand the behavior of biological systems.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylurea-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the drug within biological systems. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the drug, providing valuable insights into its behavior .
Comparaison Avec Des Composés Similaires
1,1-Dimethylurea-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1,1-Dimethylurea: The non-deuterated form of the compound.
1,3-Dimethylurea: A different isomer with distinct chemical properties.
Isoproturon-d6: Another deuterium-labeled compound used in similar research applications
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C3H8N2O |
|---|---|
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3 |
Clé InChI |
YBBLOADPFWKNGS-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










